molecular formula C14H22ClNO3 B3380733 4-(2,4,6-Trimethoxyphenyl)piperidine hydrochloride CAS No. 2044796-37-2

4-(2,4,6-Trimethoxyphenyl)piperidine hydrochloride

Cat. No.: B3380733
CAS No.: 2044796-37-2
M. Wt: 287.78
InChI Key: BKRIWQUXXOPVNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,4,6-Trimethoxyphenyl)piperidine hydrochloride is a chemical compound with the molecular formula C14H22ClNO3 and a molecular weight of 287.79 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a 2,4,6-trimethoxyphenyl group, and it is commonly used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4,6-Trimethoxyphenyl)piperidine hydrochloride typically involves the reaction of 2,4,6-trimethoxybenzaldehyde with piperidine in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an appropriate solvent like ethanol under reflux conditions. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for higher yield and purity. The final product is purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

4-(2,4,6-Trimethoxyphenyl)piperidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2,4,6-Trimethoxyphenyl)piperidine hydrochloride is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(2,4,6-Trimethoxyphenyl)piperidine hydrochloride involves its interaction with specific molecular targets such as receptors or enzymes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2,2,6,6-Tetramethyl-4-piperidinone hydrochloride
  • 4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl
  • 4-(2,4,6-Trimethoxyphenyl)piperidine

Uniqueness

4-(2,4,6-Trimethoxyphenyl)piperidine hydrochloride is unique due to its specific substitution pattern on the phenyl ring and the presence of the piperidine ring. This structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

4-(2,4,6-trimethoxyphenyl)piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3.ClH/c1-16-11-8-12(17-2)14(13(9-11)18-3)10-4-6-15-7-5-10;/h8-10,15H,4-7H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKRIWQUXXOPVNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C2CCNCC2)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2,4,6-Trimethoxyphenyl)piperidine hydrochloride
Reactant of Route 2
4-(2,4,6-Trimethoxyphenyl)piperidine hydrochloride
Reactant of Route 3
4-(2,4,6-Trimethoxyphenyl)piperidine hydrochloride
Reactant of Route 4
4-(2,4,6-Trimethoxyphenyl)piperidine hydrochloride
Reactant of Route 5
4-(2,4,6-Trimethoxyphenyl)piperidine hydrochloride
Reactant of Route 6
4-(2,4,6-Trimethoxyphenyl)piperidine hydrochloride

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